1-[4-(3,4-dihydroquinolin-1(2H)-yl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]-1,2,3,4-tetrahydroquinoline
Overview
Description
1-[4-(3,4-Dihydroquinolin-1(2H)-yl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a unique combination of quinoline, piperazine, and triazine moieties
Preparation Methods
The synthesis of 1-[4-(3,4-dihydroquinolin-1(2H)-yl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]-1,2,3,4-tetrahydroquinoline typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:
Cyclization Reactions: The formation of the quinoline and tetrahydroquinoline rings through cyclization reactions involving appropriate starting materials.
Substitution Reactions: Introduction of the piperazine and triazine moieties through nucleophilic substitution reactions.
Coupling Reactions: Final assembly of the compound through coupling reactions that link the different moieties together.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-[4-(3,4-dihydroquinolin-1(2H)-yl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles.
Scientific Research Applications
1-[4-(3,4-dihydroquinolin-1(2H)-yl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other complex molecules used in various industrial processes.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-[4-(3,4-dihydroquinolin-1(2H)-yl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[4-(3,4-dihydroquinolin-1(2H)-yl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds containing the quinoline moiety, which are known for their antimalarial and anticancer properties.
Piperazine Derivatives: Compounds with the piperazine ring, often used in pharmaceuticals for their psychoactive and anthelmintic properties.
Triazine Derivatives: Compounds with the triazine ring, used in herbicides and other industrial applications.
Properties
IUPAC Name |
1-[4-(3,4-dihydro-2H-quinolin-1-yl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]-3,4-dihydro-2H-quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N7/c1-30-16-18-31(19-17-30)24-27-25(32-14-6-10-20-8-2-4-12-22(20)32)29-26(28-24)33-15-7-11-21-9-3-5-13-23(21)33/h2-5,8-9,12-13H,6-7,10-11,14-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNINATYKDUNOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=N2)N3CCCC4=CC=CC=C43)N5CCCC6=CC=CC=C65 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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